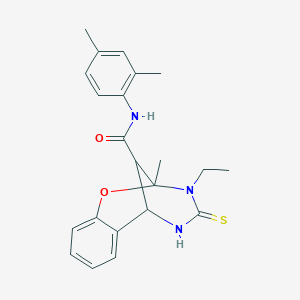

N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Description

“N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide” belongs to the class of organic compounds known as benzoxadiazocines. These intriguing molecules combine a benzene ring, an oxadiazole ring, and a piperidine ring, resulting in a unique and complex structure. Let’s break it down:

Benzene Ring (Aromatic Core): The 2,4-dimethylphenyl group provides the aromatic core, contributing to the compound’s stability and reactivity.

Oxadiazole Ring: The oxadiazole moiety (1,3,5-benzoxadiazocine) contains oxygen and nitrogen atoms, adding heteroatoms to the structure.

Piperidine Ring: The 3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano portion introduces a piperidine ring, which can influence biological activity.

Properties

Molecular Formula |

C22H25N3O2S |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-10-ethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |

InChI |

InChI=1S/C22H25N3O2S/c1-5-25-21(28)24-19-15-8-6-7-9-17(15)27-22(25,4)18(19)20(26)23-16-11-10-13(2)12-14(16)3/h6-12,18-19H,5H2,1-4H3,(H,23,26)(H,24,28) |

InChI Key |

OFSKZWFLLAXZDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=S)NC2C(C1(OC3=CC=CC=C23)C)C(=O)NC4=C(C=C(C=C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate starting materials. For instance:

Condensation of 2,4-Dimethylbenzaldehyde with Ethylamine: This step forms the benzoxadiazocine ring.

Thionation: Introducing sulfur (e.g., Lawesson’s reagent) converts the oxadiazole ring into the thioxo derivative.

Carboxylation: The final step adds the carboxamide group.

Industrial Production:: Industrial-scale production typically involves optimization of these steps, ensuring high yields and purity.

Chemical Reactions Analysis

Oxidation: The thioxo group is susceptible to oxidation, leading to various oxidation states.

Reduction: Reduction of the oxadiazole ring can yield diverse products.

Substitution: The aromatic ring allows for substitution reactions.

Thionation: Lawesson’s reagent (P4S10) or phosphorus pentasulfide (P2S5).

Carboxylation: Carbon dioxide (CO2) under appropriate conditions.

Substitution: Various electrophiles (e.g., halogens, acyl chlorides).

Major Products:: The major products depend on reaction conditions and substituents. Oxidation may yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.

Scientific Research Applications

Building Blocks: Researchers use this compound as a building block for more complex molecules.

Drug Discovery: Its unique structure may inspire novel drug candidates.

Biological Activity: Investigating its effects on biological systems (e.g., receptors, enzymes).

Materials Science: Incorporating its structure into materials for specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related benzoxadiazocines and comparing their properties would be insightful. Researchers can investigate analogs with varying substituents to understand structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.